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Compound of Interest

Compound Name: (+)-Carbovir

Cat. No.: B1668431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of (+)-Carbovir analogues

and derivatives, which are potent antiviral agents. The methodologies described herein are

based on established chemoenzymatic and asymmetric synthesis strategies, offering robust

routes to obtain these valuable compounds for research and drug development purposes.

Introduction
Carbovir is a carbocyclic nucleoside analogue that exhibits significant activity against the

human immunodeficiency virus (HIV).[1] Its structure, which replaces the ribose sugar's oxygen

atom with a methylene group, imparts resistance to enzymatic degradation and is a key feature

of many antiviral drugs.[2] The synthesis of enantiomerically pure (+)-Carbovir and its

analogues is a critical area of research for the development of new antiviral therapies.[3] This

document outlines a chemoenzymatic approach to synthesize a key chiral intermediate and its

subsequent conversion to Carbovir analogues.

Experimental Protocols
This section details the experimental procedures for the synthesis of a key chiral cyclopentenol

intermediate and its subsequent conversion to a Carbovir analogue.

Protocol 1: Chemoenzymatic Synthesis of (1R,4S)-4-Hydroxy-2-cyclopenten-1-yl Acetate
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This protocol describes the lipase-catalyzed asymmetric hydrolysis of a meso-diacetate to

produce a key chiral intermediate for Carbovir synthesis.

Materials:

cis-3,5-Diacetoxycyclopent-1-ene

Phosphate buffer (0.1 M, pH 7.0)

Lipase from Candida antarctica (CAL-B)

Ethyl acetate

Hexanes

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

To a solution of cis-3,5-diacetoxycyclopent-1-ene (10 g, 50.5 mmol) in 0.1 M phosphate

buffer (250 mL) at room temperature, add Candida antarctica lipase B (CAL-B, 1.0 g).

Stir the mixture vigorously at 30 °C and monitor the reaction progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

Once approximately 50% conversion is reached (typically 24-48 hours), stop the reaction by

filtering off the enzyme.

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium

sulfate.

Concentrate the solution under reduced pressure to obtain a crude mixture of the desired

monoacetate and unreacted diacetate.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes (e.g., 10% to 30%) to afford (1R,4S)-4-hydroxy-2-cyclopenten-1-yl

acetate as a colorless oil.

Protocol 2: Synthesis of a (+)-Carbovir Analogue (Guanine Derivative)

This protocol outlines the synthesis of a Carbovir analogue from the chiral intermediate

obtained in Protocol 1, involving a palladium-catalyzed allylic amination.

Materials:

(1R,4S)-4-Hydroxy-2-cyclopenten-1-yl acetate

Guanine

N,O-Bis(trimethylsilyl)acetamide (BSA)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Triphenylphosphine (PPh₃)

Anhydrous tetrahydrofuran (THF)

Methanol

Ammonia in methanol (7 N)

Silica gel for column chromatography

Procedure:

Suspend guanine (1.51 g, 10 mmol) in anhydrous THF (50 mL) and add N,O-

bis(trimethylsilyl)acetamide (BSA) (5.0 mL, 20 mmol). Reflux the mixture for 2 hours until the

solution becomes clear.

Cool the silylated guanine solution to room temperature.
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In a separate flask, dissolve (1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate (1.56 g, 10

mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and triphenylphosphine

(0.26 g, 1 mmol) in anhydrous THF (50 mL).

Add the solution from step 3 to the silylated guanine solution from step 2.

Heat the reaction mixture to reflux and stir for 12-16 hours under an inert atmosphere.

Cool the reaction to room temperature and quench with methanol (10 mL).

Concentrate the mixture under reduced pressure.

Dissolve the residue in 7 N ammonia in methanol (50 mL) and stir at room temperature for 4

hours to remove the silyl protecting groups.

Concentrate the solution and purify the crude product by silica gel column chromatography

using a gradient of methanol in dichloromethane to afford the desired (+)-Carbovir
analogue.

Data Presentation
Table 1: Yield and Enantiomeric Excess of Chiral Intermediate

Intermediate
Synthesis
Method

Yield (%)
Enantiomeric
Excess (e.e.,
%)

Reference

(1R,4S)-4-

Hydroxy-2-

cyclopenten-1-yl

acetate

Lipase-catalyzed

hydrolysis
40-45 >99 [4]

Table 2: Antiviral Activity of Carbovir and its Analogues
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Compound Virus EC₅₀ (µM)
Cytotoxicity
(CC₅₀, µM)

Selectivity
Index (SI)

Reference

Carbovir HIV-1 0.1-0.5 >100 >200-1000 [1]

2'-Methyl-

Carbovir (5-

Iodouracil

analogue)

HCMV Significant Not reported Not reported [5]
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Caption: Synthetic pathway for a (+)-Carbovir analogue.
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Caption: Overall experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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